3-[(3,5-Dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both carbamoyl and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dimethylphenyl isocyanate with 2-methoxyphenyl hydrazine to form an intermediate, which is then cyclized to produce the pyrazolo[1,5-a]pyrimidine core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
Chemical Reactions Analysis
3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and methoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar compounds to 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its potent biological activities and use in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor and anticancer agent.
The uniqueness of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H22N4O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H22N4O4/c1-13-8-14(2)10-15(9-13)25-22(28)17-12-24-27-19(11-18(23(29)30)26-21(17)27)16-6-4-5-7-20(16)31-3/h4-12,19,26H,1-3H3,(H,25,28)(H,29,30) |
InChI Key |
GBTGZTURZVBGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4OC)C(=O)O)C |
Origin of Product |
United States |
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